molecular formula C7H10N4O2S B13197776 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13197776
M. Wt: 214.25 g/mol
InChI Key: DSODXIGPHKSSBE-UHFFFAOYSA-N
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Description

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dioxane derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-thiol include other triazine derivatives with different substituents. Examples include:

  • 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-ol
  • 4-Amino-6-(1,4-dioxan-2-yl)-1,3,5-triazine-2-sulfide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

2-amino-6-(1,4-dioxan-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H10N4O2S/c8-6-9-5(10-7(14)11-6)4-3-12-1-2-13-4/h4H,1-3H2,(H3,8,9,10,11,14)

InChI Key

DSODXIGPHKSSBE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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